molecular formula C8H9LiN2O2 B13462516 Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate

Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate

Cat. No.: B13462516
M. Wt: 172.1 g/mol
InChI Key: WYLGQHCPTYTBNU-UHFFFAOYSA-M
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Description

Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is part of the pyrazine family, which is known for its diverse applications in pharmaceuticals, organic materials, and bioactive molecules.

Preparation Methods

The synthesis of Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate typically involves the reaction of pyrazine derivatives with lithium reagentsIndustrial production methods often utilize high-yield synthetic routes that ensure the purity and stability of the compound .

Chemical Reactions Analysis

Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using common reducing agents, leading to the formation of reduced pyrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions.

    Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties for industrial applications.

Mechanism of Action

The mechanism by which Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in kinase inhibition and other cellular processes .

Comparison with Similar Compounds

Lithium(1+) 3-(propan-2-yl)pyrazine-2-carboxylate can be compared with other pyrazine derivatives, such as:

    Lithium 3-(pyridin-4-yl)pyrazine-2-carboxylate: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

    Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities compared to this compound. The uniqueness of this compound lies in its specific substituents and the resulting properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C8H9LiN2O2

Molecular Weight

172.1 g/mol

IUPAC Name

lithium;3-propan-2-ylpyrazine-2-carboxylate

InChI

InChI=1S/C8H10N2O2.Li/c1-5(2)6-7(8(11)12)10-4-3-9-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

WYLGQHCPTYTBNU-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC(C)C1=NC=CN=C1C(=O)[O-]

Origin of Product

United States

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